molecular formula C15H14N6O2 B2690319 (Z)-2-methyl-4-(2-(4-nitrophenyl)hydrazono)quinazolin-3(4H)-amine CAS No. 312923-49-2

(Z)-2-methyl-4-(2-(4-nitrophenyl)hydrazono)quinazolin-3(4H)-amine

Cat. No. B2690319
M. Wt: 310.317
InChI Key: YFRYHSFCAHRPTK-CYVLTUHYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity with other substances and any catalysts that may be involved .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties may also be included .

Scientific Research Applications

Anticancer Activity

The compound ZD6474, which shares a similar quinazolinone structure to (Z)-2-methyl-4-(2-(4-nitrophenyl)hydrazono)quinazolin-3(4H)-amine, has been identified as a potent inhibitor of vascular endothelial growth factor signaling, angiogenesis, and tumor growth. This inhibition is crucial for cancer treatment as it targets the tumor's ability to grow and spread by forming new blood vessels. ZD6474's effectiveness was demonstrated across various human tumor xenografts, indicating its potential as a therapeutic agent in cancer treatment (Wedge et al., 2002).

Antibacterial and Anti-inflammatory Properties

Quinazoline derivatives, including structures similar to (Z)-2-methyl-4-(2-(4-nitrophenyl)hydrazono)quinazolin-3(4H)-amine, have been synthesized and shown to exhibit significant antimicrobial, analgesic, and anti-inflammatory activities. This indicates the compound's potential in developing new treatments for infections and inflammatory conditions (Dash et al., 2017).

Synthesis of Novel Derivatives

Research has demonstrated the synthesis of novel 3H-Quinazolin-4-ones containing pyrazolinone, pyrazole, and pyrimidinone moieties from compounds related to (Z)-2-methyl-4-(2-(4-nitrophenyl)hydrazono)quinazolin-3(4H)-amine. These derivatives expand the chemical diversity and potential biological applications of quinazolinone compounds, suggesting their utility in various pharmacological contexts (Saleh et al., 2003).

Antihistaminic Agents

The structure of quinazolinones has been utilized in the synthesis of new classes of H(1)-antihistaminic agents. Derivatives such as 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized and demonstrated significant in vivo H(1)-antihistaminic activity with minimal sedation effects. This suggests potential for the development of safer and more effective antihistamines (Alagarsamy et al., 2008).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include precautions for handling and storage .

properties

IUPAC Name

(4Z)-2-methyl-4-[(4-nitrophenyl)hydrazinylidene]quinazolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2/c1-10-17-14-5-3-2-4-13(14)15(20(10)16)19-18-11-6-8-12(9-7-11)21(22)23/h2-9,18H,16H2,1H3/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRYHSFCAHRPTK-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=NNC3=CC=C(C=C3)[N+](=O)[O-])N1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2/C(=N/NC3=CC=C(C=C3)[N+](=O)[O-])/N1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-methyl-4-(2-(4-nitrophenyl)hydrazono)quinazolin-3(4H)-amine

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